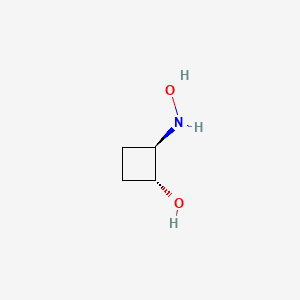

trans-2-(Hydroxyamino)cyclobutan-1-ol

説明

These compounds feature a cyclobutane ring with a hydroxyl group at position 1 and an amino group (or substituted amino group) at position 2 in the trans configuration. Such derivatives are of interest in medicinal chemistry and fragment-based drug design due to their rigid cyclobutane backbone, which can enhance binding specificity and metabolic stability .

特性

IUPAC Name |

(1R,2R)-2-(hydroxyamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-4-2-1-3(4)5-7/h3-7H,1-2H2/t3-,4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQHOCVHPPPJZLJ-QWWZWVQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1NO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

The following analysis compares trans-2-aminocyclobutan-1-ol derivatives based on substituent variations, synthetic methodologies, physicochemical properties, and applications.

Substituent Diversity and Structural Impact

a. Aromatic Amino Substituents

- Synthesis: Prepared via reductive amination or transamination (general Procedure A in ). Yield: 43% as a colorless oil .

- trans-2-{[(2-Methylphenyl)methyl]amino}cyclobutan-1-ol (CAS: 1847433-55-9) Molecular Formula: C₁₂H₁₇NO | MW: 191.27 g/mol Substituent: Ortho-methylbenzyl group may sterically hinder interactions, altering reactivity .

- trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol (CAS: 56771-63-2) Substituent: Electron-donating methyl groups on the aryl ring could modulate electronic effects in catalytic or binding applications .

b. Heterocyclic Amino Substituents

trans-2-(1H-Imidazol-1-yl)cyclobutan-1-ol (CAS: 2157621-68-4)

- trans-2-(2-Iminopyridin-1-yl)cyclobutan-1-ol (CAS: 2165746-15-4) Substituent: Iminopyridine group may coordinate metals, suggesting utility in catalysis or metalloenzyme inhibition .

c. Aliphatic Amino Substituents

- trans-3-(((3-Methyloxetan-3-yl)methyl)amino)cyclobutan-1-ol (Compound 11e) Synthesis: Prepared via transamination with 3-methyloxetane-3-carbaldehyde (Procedure A). Yield: 43% as a colorless oil. Purity: 97% (HRMS-confirmed). Application: Designed as a 3D fragment for drug discovery, leveraging the oxetane’s polarity to improve solubility .

Functional Comparisons

- Reactivity: Aromatic amino derivatives (e.g., phenyl or benzyl groups) exhibit enhanced stability but reduced solubility compared to aliphatic or heterocyclic analogs .

- Biological Relevance : Heterocyclic substituents (e.g., imidazole) mimic natural ligands, making them candidates for enzyme inhibition .

- Synthetic Utility : Aliphatic oxetane-containing derivatives balance polarity and rigidity, optimizing pharmacokinetic profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。